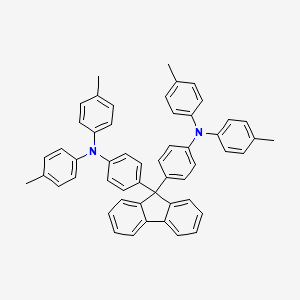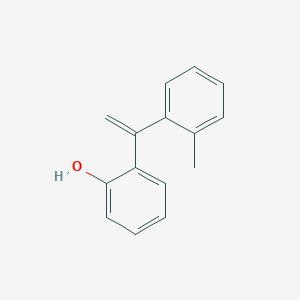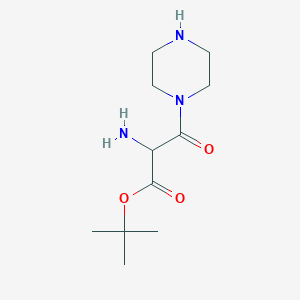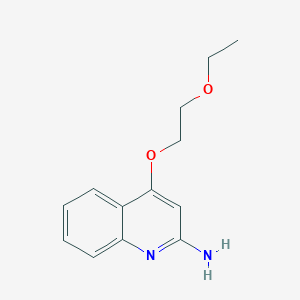
N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) typically involves the reaction of quinuclidin-3-amine with ®-1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) follows a similar synthetic route but involves larger reaction vessels and more efficient purification techniques such as column chromatography. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: N-(®-1-phenylethyl)quinuclidin-3-amine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-substituted quinuclidine derivatives.
Aplicaciones Científicas De Investigación
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems due to its structural similarity to acetylcholine.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various receptor sites, modulating the release and uptake of neurotransmitters. The molecular targets include nicotinic acetylcholine receptors and muscarinic receptors, which are involved in cognitive and motor functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: The parent compound, used as a precursor in the synthesis of N-(®-1-phenylethyl)quinuclidin-3-aMine.
N-((S)-1-phenylethyl)quinuclidin-3-aMine: The enantiomer of the compound, with different stereochemistry.
3-Quinuclidinol: Another derivative of quinuclidine with hydroxyl functional groups.
Uniqueness
N-(®-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) is unique due to its specific chiral center, which imparts distinct biological activity compared to its enantiomer and other quinuclidine derivatives. Its ability to selectively interact with neurotransmitter receptors makes it a valuable tool in neuropharmacological research.
Propiedades
Fórmula molecular |
C15H24Cl2N2 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1 |
Clave InChI |
BABMCKVVGDIUCA-BMWMLVKTSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)



![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)

![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
